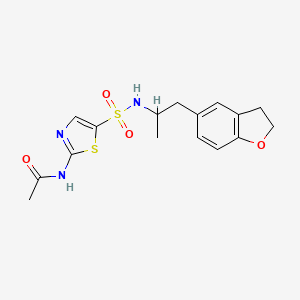
N-(5-(N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)sulfamoyl)thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)sulfamoyl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C16H19N3O4S2 and its molecular weight is 381.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Applications
One study focused on the synthesis of novel heterocyclic compounds incorporating a sulfamoyl moiety, aimed at developing effective antimicrobial agents. These compounds were tested for both in vitro antibacterial and antifungal activities, demonstrating promising results against several strains of bacteria and fungi (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Synthesis Methods
Research on the halogenation of similar compounds, such as N-(2-acetylbenzofuran-3-yl)acetamide, has been conducted to explore the chemical reactivity and potential synthesis pathways for related molecules. These studies highlight the electrophilic nature of certain reactions and provide insights into the synthesis of bromoacetyl derivatives, contributing to the broader understanding of chemical synthesis techniques for these compounds (Jordan & Markwell, 1978).
Medicinal Chemistry Applications
Further investigation into sulfonamide derivatives for antimalarial activity against COVID-19 has been conducted, illustrating the versatility of these compounds in addressing critical health challenges. The study involved computational calculations and molecular docking to evaluate the efficacy of these compounds, highlighting their potential utility in drug development (Fahim & Ismael, 2021).
Coordination Complexes and Antioxidant Activity
Research into the synthesis of coordination complexes from pyrazole-acetamide derivatives and their antioxidant activity further demonstrates the chemical versatility and potential therapeutic applications of these compounds. These complexes have shown significant antioxidant activity, indicating their potential use in developing therapeutic agents targeting oxidative stress-related diseases (Chkirate et al., 2019).
作用機序
Target of Action
The primary target of this compound is the serotonin system . It acts as a selective serotonin releaser , with weaker actions as a releaser of other monoamines .
Mode of Action
The compound interacts with the serotonin system by releasing serotonin . This release of serotonin can lead to an increase in serotonin levels in the synaptic cleft, which can result in increased serotonin signaling .
Biochemical Pathways
The increased serotonin signaling can affect various biochemical pathways. For instance, it can lead to the activation of the 5-HT2 receptor family . This can result in various downstream effects, such as changes in mood, perception, and cognition .
Pharmacokinetics
Based on its structural similarity to other compounds such as 5-apdb and mdma , it can be hypothesized that it might have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties. These properties can impact the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The result of the compound’s action can vary depending on the specific context. Due to its action on the serotonin system, it can potentially lead toentactogenic effects . These effects can include feelings of empathy, love, and emotional closeness to others .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include factors such as the specific physiological environment in which the compound is acting, the presence of other substances, and individual-specific factors such as genetics .
特性
IUPAC Name |
N-[5-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-ylsulfamoyl]-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S2/c1-10(7-12-3-4-14-13(8-12)5-6-23-14)19-25(21,22)15-9-17-16(24-15)18-11(2)20/h3-4,8-10,19H,5-7H2,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODIQRUNSNOCRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NS(=O)(=O)C3=CN=C(S3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-ethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2917961.png)

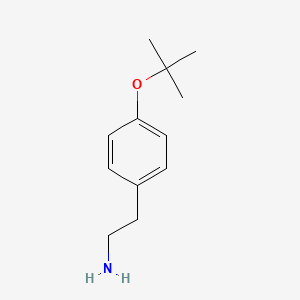
![Methyl 2-amino-5-[(4-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B2917964.png)
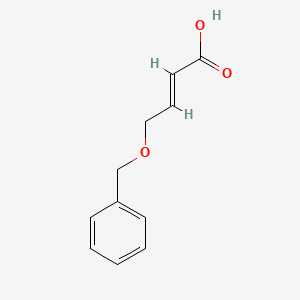
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide](/img/structure/B2917966.png)
![(E)-4-(Dimethylamino)-N-methyl-N-[3-(3-methyl-2-oxoquinoxalin-1-yl)propyl]but-2-enamide](/img/structure/B2917968.png)
![N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-3-phenylpropanamide](/img/structure/B2917971.png)
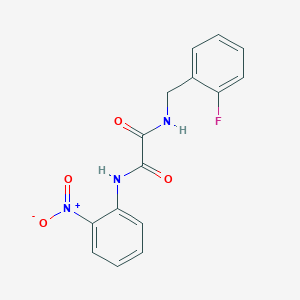
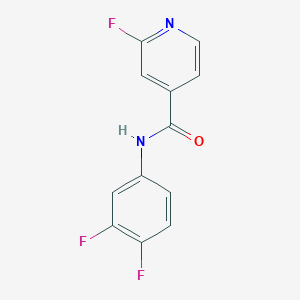
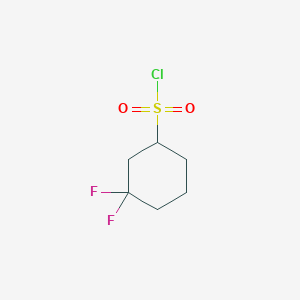
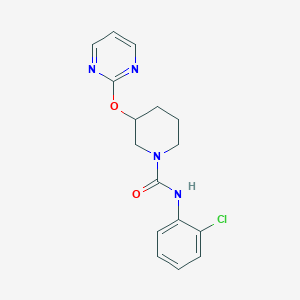
![2-Chloro-N-[(2-oxo-1,3-oxazolidin-4-yl)methyl]propanamide](/img/structure/B2917979.png)
![7-[(2-Chlorophenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one](/img/structure/B2917980.png)